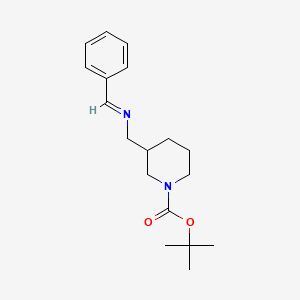

叔丁基 3-((苄叉氨基)甲基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

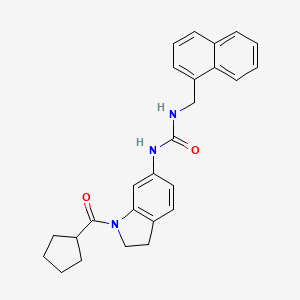

The compound tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various piperidine derivatives, which are often used in the synthesis of biologically active compounds, including proteinkinase inhibitors, nociceptin antagonists, and anticancer drugs. Piperidine structures are prevalent in pharmaceutical chemistry due to their presence in a variety of therapeutic agents.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from various piperidine-based precursors. For example, the asymmetric synthesis of a piperidine derivative used as a key intermediate for a proteinkinase inhibitor starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves a 49% overall yield . Another study reports the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, with an enantiomeric excess of over 98% . These methods suggest potential industrial applications due to their mild conditions and high yields.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to predict and confirm the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including diastereoselective reductions, isomerizations, and condensation reactions. These reactions are crucial for modifying the piperidine core to introduce different functional groups that are essential for the biological activity of the final compounds. For example, a tert-butyl piperazine derivative was synthesized through amination, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in pharmaceutical formulations. The thermal stability and reactivity can be assessed through thermal analyses, while spectroscopic techniques provide insights into the electronic and structural characteristics of the compounds .

科学研究应用

合成和药用

- 叔丁基 3-((苄叉氨基)甲基)哌啶-1-羧酸酯是合成小分子抗癌药物的关键中间体,突显了其在开发针对细胞生长和存活至关重要的 PI3K/AKT/mTOR 通路的疗法中的关键作用。此类中间体的有效合成方法对于推进癌症治疗方案至关重要 (Zhang et al., 2018)。

- 它还在合成诺西环素拮抗剂的中间体中发挥作用,这些化合物因其在疼痛调节中的作用而可能治疗多种疾病 (Jona et al., 2009)。

抗癌和抗菌剂

- 基于钯、金和银 N-杂环卡宾配合物的金属药物剂研究表明,叔丁基 3-((苄叉氨基)甲基)哌啶-1-羧酸酯的衍生物和其他衍生物表现出显着的抗癌和抗菌特性。这些发现强调了该化合物在开发新治疗剂中的潜力 (Ray et al., 2007)。

化学合成和结构研究

- 该化合物用于合成多种化学结构,证明了其作为有机合成中前体或中间体的灵活性。此类应用包括新型氮杂环丁-2-酮的开发和转化为各种哌啶-3-羧酸酯,展示了其在合成具有潜在生物活性的化合物的效用 (D’hooghe et al., 2008)。

对杂环化学的贡献

- 此外,它参与合成杂环化合物,例如吡啶酮及其衍生物,突出了其在探索可能具有各种药用价值的新化学实体中的重要性。这些贡献对于发现新药和理解化学反应至关重要 (Shatsauskas et al., 2017)。

安全和危害

The safety data sheet for “tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

tert-butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-7-10-16(14-20)13-19-12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,7,10-11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEFLGAWUZYHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)